molecular formula C33H32O5 B590275 1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5 CAS No. 1330053-58-1

1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5

Cat. No. B590275
CAS RN: 1330053-58-1
M. Wt: 513.645
InChI Key: UHIVCAOXVHTEAY-AXNHPHAKSA-N
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Description

“1,1’-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5” is the labelled analogue of 1,1’-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), which is an impurity of Propafenone . Propafenone is an anti-arrhythmic medication .


Molecular Structure Analysis

The molecular formula of this compound is C33H27D5O5 . It has a molecular weight of 513.63 . The InChI key is UHIVCAOXVHTEAY-AXNHPHAKSA-N .


Physical And Chemical Properties Analysis

This compound is slightly soluble in Chloroform . It appears as a white to pale yellow solid . It should be stored at 2-8°C .

properties

CAS RN

1330053-58-1

Product Name

1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5

Molecular Formula

C33H32O5

Molecular Weight

513.645

IUPAC Name

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2/i23D2,24D2,27D

InChI Key

UHIVCAOXVHTEAY-AXNHPHAKSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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